Pentosan polysulfate sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water to 50% at pH 6

Canonical SMILES

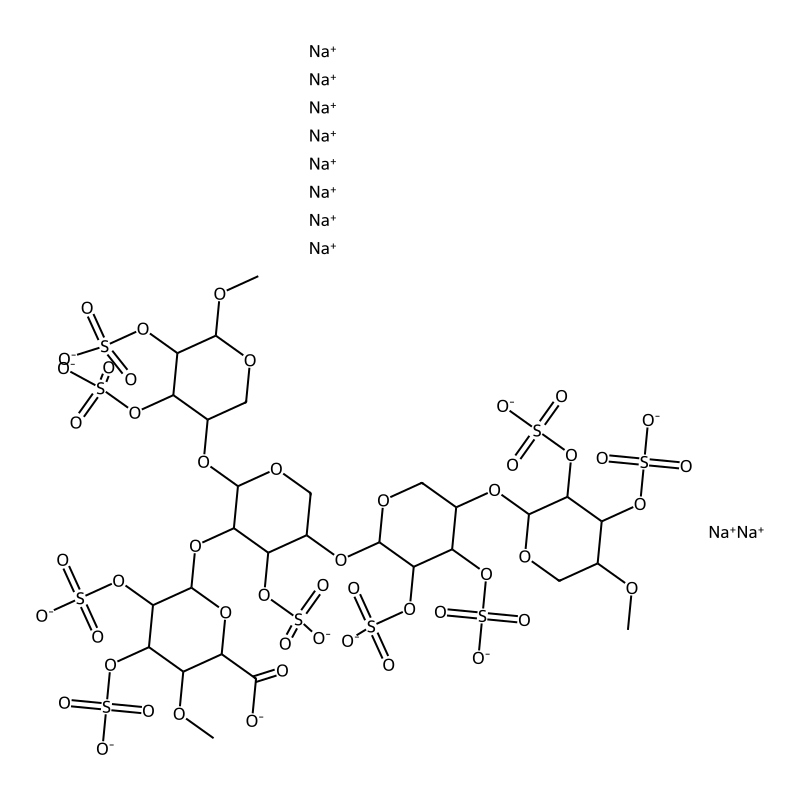

Pentosan polysulfate sodium is a semi-synthetic polysaccharide derived from the sulfation of 4-methyl glucuronoxylans, primarily sourced from beechwood. It consists of a linear backbone made up of repeating units of β-D-xylopyranose, interspersed with 4-O-methyl-glucuronic acid. The compound is characterized by a high degree of sulfation, which imparts significant anionic properties, making it similar in structure and function to heparin and other glycosaminoglycans. Pentosan polysulfate sodium is primarily used as a therapeutic agent for interstitial cystitis, providing a protective coating to the bladder wall .

Pentosan polysulfate sodium exhibits multiple biological activities:

- Anticoagulant Effects: Similar to heparin, it has anticoagulant properties, which can inhibit blood coagulation pathways.

- Anti-inflammatory Properties: It reduces inflammation by modulating immune responses.

- Mitogenic Activity: The compound acts as a potent mitogen, promoting cell proliferation and differentiation through its interactions with fibroblast growth factors and integrins .

The synthesis of pentosan polysulfate sodium involves:

- Extraction: Isolating glucuronoxylan from beechwood.

- Sulfation: Subjecting the extracted xylan to extensive O-sulfation using sulfuric acid or chlorosulfonic acid, resulting in a highly sulfated product.

- Purification: The final product is purified through various chromatographic techniques to ensure homogeneity and remove any unreacted materials .

Pentosan polysulfate sodium is primarily used in:

- Medical Treatment: Approved for treating interstitial cystitis, where it helps alleviate bladder pain by restoring the protective mucosal barrier.

- Research: Studied for potential applications in treating conditions like Creutzfeldt–Jakob disease due to its ability to bind prion proteins and reduce abnormal prion levels .

- Veterinary Medicine: Investigated for use in animal health, particularly for urinary tract issues.

Pentosan polysulfate sodium interacts with several biological targets:

- Fibroblast Growth Factors: It binds to these factors, inhibiting their activity and thereby modulating cellular responses.

- Integrins: The compound forms complexes with integrins that are essential for various signaling pathways involved in cell migration and survival.

- Anticoagulant Pathways: Its interaction with heparin-binding sites influences coagulation processes .

Pentosan polysulfate sodium shares structural and functional similarities with several other compounds:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Heparin | High sulfation | Anticoagulant | Naturally occurring; more potent anticoagulant |

| Chondroitin sulfate | Glycosaminoglycan | Joint health | Primarily used in osteoarthritis treatment |

| Hyaluronic acid | Glycosaminoglycan | Skin hydration | Major component of connective tissues |

| Dermatan sulfate | Glycosaminoglycan | Anticoagulant | Involved in wound healing |

Pentosan polysulfate sodium is unique due to its specific application in urinary tract health and its semi-synthetic origin, differentiating it from naturally occurring glycosaminoglycans like heparin and chondroitin sulfate .

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Elmiron is included in the database.

Elmiron (pentosan polysulfate sodium) is indicated for the relief of bladder pain or discomfort associated with interstitial cystitis. /Included in US product labeling/

VET: Oral pentosan (human) has been used anecdotally for the adjunctive treatment of feline interstitial cystitis (feline idiopathic lower urinary tract disease - FLUTD), but studies have demonstrated that it is not effective for short-term, acute lower urinary tract disease.

For more Therapeutic Uses (Complete) data for Elmiron (13 total), please visit the HSDB record page.

Absorption Distribution and Excretion

In rabbits given 1.0-1.2 mg pentosan by oral administration, median recovery in the urine was 7.45% (range, 2.1-46.0%) for pentosan of low relative molecular mass, and 0.1% (range, 0.0-0.3%) for pentosan of high relative molecular mass.

In rabbits given 1-1.2 mg of pentosan by intravenous administration, median recovery in the urine was 47.2% (range, 19.7-73.2%) for unfractionated pentosan, 74.6% (range, 31.4-96.3%) for pentosan of low relative molecular mass, and 3.3% (range, 2.5-5.0%) for pentosan of high relative molecular mass.

Excretion of pentosan was studied in 34 female patients with interstitial cystitis who were receiving long-term treatment with pentosan. The median concentration of pentosan in the urine of these patients was 1.2 ug/mL (range, 0.5-27.7 ug/mL). All the pentosan recovered from the urine of these patients was of low relative molecular mass.

For more Absorption, Distribution and Excretion (Complete) data for Elmiron (12 total), please visit the HSDB record page.

Metabolism Metabolites

The fraction of pentosan polysulfate sodium that is absorbed is metabolized by partial desulfation in the liver and spleen, and by partial depolymerization in the kidney to a large number of metabolites. Both the desulfation and depolymerization can be saturated with continued dosing.

Associated Chemicals

Drug Warnings

Elmiron has not been studied in patients with hepatic insufficiency. Because there is evidence of hepatic contribution to the elimination of Elmiron, hepatic impairment may have an impact on the pharmacokinetics of Elmiron. Caution should be exercised when using Elmiron in this patient population.

Alopecia, primarily alopecia areata (limited to a single area on the scalp), has been reported in patients receiving pentosan polysulfate sodium, and may occur within the first 4 weeks of initiation of therapy.

Safety and effectiveness in pediatric patients below the age of 16 years have not been established.

For more Drug Warnings (Complete) data for Elmiron (11 total), please visit the HSDB record page.

Biological Half Life

Following oral administration of a radiolabeled 300- or 450-mg dose of pentosan polysulfate sodium solution, the mean half-life for plasma radioactivity was 27 or 20 hours, respectively.

Use Classification

Methods of Manufacturing

Preparation: CH 293566 (1953 to Wander)

General Manufacturing Information

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The risk of hemorrhage may be increased when pentosan polysulfate sodium is used concurrently with drugs that affect hemostasis (e.g., oral anticoagulants, heparin, nonsteroidal anti-inflammatory agents (NSAIAs), thrombolytic agents [e.g., alteplase]). Patients receiving such concomitant therapy should be monitored for hemorrhage.